2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural properties which allow them to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminopyridine and 3-nitro-4-propoxybenzaldehyde under acidic conditions to form the desired imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound often employ multicomponent reactions, which are efficient and cost-effective. These methods may involve the use of catalysts such as transition metals or metal-free conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the phenyl ring or the imidazo[1,2-a]pyridine core .
Scientific Research Applications
2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Investigated for its potential as an antituberculosis agent and other therapeutic applications.
Industry: Employed in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of biological activities.
Imidazo[4,5-b]pyridine: Another related compound with similar structural features but different biological properties.
Uniqueness
2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the nitro and propoxy groups, which confer distinct electronic and steric properties. These modifications can enhance its interaction with specific biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-(3-nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H15N3O3/c1-2-9-22-15-7-6-12(10-14(15)19(20)21)13-11-18-8-4-3-5-16(18)17-13/h3-8,10-11H,2,9H2,1H3 |
InChI Key |
CAMTZVIHNVNLPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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